2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE
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Overview
Description
2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE is a complex organic compound with the molecular formula C20H16N4O3. It is known for its unique structural features, which include a nitrophenyl group and a phenyldiazenyl group attached to an acetamide backbone.
Preparation Methods
The synthesis of 2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE typically involves a multi-step process. One common method includes the reaction of 4-nitroaniline with acetic anhydride to form 4-nitroacetanilide. This intermediate is then subjected to a diazotization reaction using sodium nitrite and hydrochloric acid, followed by coupling with aniline to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl and phenyldiazenyl groups play crucial roles in its biological activity. For instance, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyldiazenyl group can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE can be compared with similar compounds such as:
4-nitroaniline: Shares the nitrophenyl group but lacks the phenyldiazenyl group, resulting in different reactivity and applications.
4-phenyldiazenylphenylamine: Contains the phenyldiazenyl group but lacks the nitrophenyl group, leading to distinct chemical and biological properties.
N-(4-nitrophenyl)acetamide: Similar acetamide backbone but without the phenyldiazenyl group, affecting its overall reactivity and applications.
The uniqueness of this compound lies in the combination of both nitrophenyl and phenyldiazenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16N4O3 |
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Molecular Weight |
360.4g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C20H16N4O3/c25-20(14-15-6-12-19(13-7-15)24(26)27)21-16-8-10-18(11-9-16)23-22-17-4-2-1-3-5-17/h1-13H,14H2,(H,21,25) |
InChI Key |
MVQQVMAMOOKTIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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